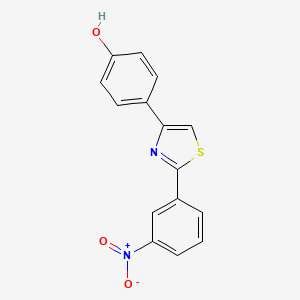

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole

描述

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole is a heterocyclic compound with the molecular formula C₁₅H₁₀N₂O₃S and a molecular weight of 298.32 g/mol . Its structure comprises a thiazole ring substituted at the 2-position with a 3-nitrophenyl group and at the 4-position with a 4-hydroxyphenyl group. The nitro group (-NO₂) and hydroxyl (-OH) substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

属性

IUPAC Name |

4-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-13-6-4-10(5-7-13)14-9-21-15(16-14)11-2-1-3-12(8-11)17(19)20/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIIQKFTRPHJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole typically involves the condensation of 3-nitrobenzaldehyde with 4-hydroxyacetophenone in the presence of a base, followed by cyclization with a sulfur source. Common bases used in this reaction include sodium hydroxide or potassium carbonate, while sulfur sources can include elemental sulfur or thiourea. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products Formed

Oxidation: Formation of 2-(3-nitrophenyl)-4-(4-oxophenyl)thiazole.

Reduction: Formation of 2-(3-aminophenyl)-4-(4-hydroxyphenyl)thiazole.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Biological Activities

Research indicates that thiazole derivatives, including 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole, exhibit a range of biological activities:

- Antimicrobial Activity : The presence of nitro and hydroxy groups enhances the compound's reactivity, making it a candidate for antimicrobial applications. Studies have shown that modifications to the thiazole structure can improve antibacterial properties against various pathogens.

- Anticancer Properties : Thiazole derivatives have been investigated for their cytotoxic effects on cancer cells. For instance, structural modifications similar to those in this compound have demonstrated significant inhibition of tumor cell proliferation in vitro.

- Acetylcholinesterase Inhibition : Compounds with thiazole cores have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound in drug development .

- Evaluation as an Acetylcholinesterase Inhibitor : In vitro assays showed that similar thiazole compounds effectively inhibited acetylcholinesterase, suggesting therapeutic potential for cognitive disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminothiazole | Contains an amino group at position 2 | Known for strong antimicrobial activity |

| 4-Phenylthiazole | Phenyl group at position 4 | Exhibits notable cytotoxic effects |

| Thiazolylhydrazone | Contains hydrazone linkage | Potential use in anti-inflammatory therapies |

| 2-(4-Hydroxyphenyl)thiazole | Hydroxy group at position 4 | Enhanced solubility and bioavailability |

This table illustrates the diversity within thiazole derivatives while emphasizing how the nitro and hydroxy functionalities in this compound contribute to its distinct biological profile.

作用机制

The mechanism of action of 2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological targets.

相似化合物的比较

Key Observations :

- Hydrazine derivatives (e.g., 2-hydrazino-4-(4-nitrophenyl)thiazole) exhibit lower molecular weights but higher carcinogenic risks .

Critical Differences :

- The presence of electron-withdrawing groups (e.g., -NO₂) accelerates cyclization but may reduce stability during purification .

- Hydroxyl groups necessitate protective strategies (e.g., acetylation) to prevent oxidation during synthesis .

Pharmacological and Toxicological Profiles

Antiamoebic Activity

- Target Compound: Demonstrates moderate activity against Balamuthia mandrillaris and Naegleria fowleri (brain-eating amoebae), with enhanced efficacy when conjugated to silver nanoparticles .

- Analog 4 (4-(3-Nitrophenyl)-2-(pyridin-3-ylmethylene)hydrazinylthiazole) : Shows superior antiamoebic activity (IC₅₀: 12 µM) due to pyridinyl-hydrazine interactions with amoebic enzymes .

Carcinogenicity

- 2-Hydrazino-4-(4-nitrophenyl)thiazole: Induces mammary gland carcinomas in 77% of Sprague-Dawley rats, linked to hydrazine-derived mutagenicity .

- 2-Amino-4-(4-nitrophenyl)thiazole: Lower carcinogenic incidence (25% leukemia in mice), suggesting amino groups mitigate toxicity compared to hydrazine .

Enzyme Inhibition

- Analog 5 (4-(4-Trifluoromethylphenyl)thiazole) : Binds acetylcholinesterase (AChE) via π-π interactions with Trp286, a mechanism shared by donepezil (Alzheimer’s drug) .

- butyrylcholinesterase .

Molecular Interactions and Docking Studies

- π-π Stacking : Nitrophenyl groups in analogs interact with aromatic residues (e.g., Trp286 in AChE), enhancing binding affinity .

- Hydrogen Bonding: The hydroxyl group in the target compound forms stronger hydrogen bonds than methoxy or cyanophenoxy substituents, improving solubility but reducing membrane permeability .

- Hydrazine Moieties: Increase reactivity with DNA/RNA bases, explaining carcinogenicity in hydrazine derivatives .

生物活性

2-(3-Nitrophenyl)-4-(4-hydroxyphenyl)thiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring formation can be achieved through various methods, including the condensation of appropriate precursors under acidic or basic conditions. The nitro and hydroxy groups can be introduced via electrophilic substitution reactions on the phenyl rings.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds related to thiazole have been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds often fall within a range that indicates moderate to high efficacy compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4i | MCF-7 | 2.86 |

| 4i | HepG2 | 5.91 |

| 4i | A549 | 14.79 |

These findings suggest that the thiazole moiety contributes significantly to the cytotoxic effects observed against these cancer cell lines .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant activity. In one study, a series of thiazole-linked compounds were tested for their efficacy in seizure models, showing promising results with median effective doses (ED50) indicating significant protective effects against induced seizures.

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| 1 | scPTZ | 18.4 | 170.2 | 9.2 |

The structure-activity relationship analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant properties .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds containing thiazole rings have been shown to exhibit strong AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM, indicating a high potential for therapeutic applications .

Case Studies

- Anticancer Study : A recent investigation into quinazoline-based thiazole derivatives revealed significant anticancer activity against multiple cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity.

- Anticonvulsant Research : In a study focused on thiazole-integrated pyrrolidinone analogues, researchers found that certain structural modifications led to enhanced anticonvulsant effects in animal models, demonstrating the therapeutic potential of these compounds in seizure management .

- AChE Inhibition : Research on coumarin-thiazole hybrids has shown promising results in inhibiting AChE, suggesting that such compounds could be developed as potential treatments for neurodegenerative diseases .

常见问题

Q. What are the standard synthetic routes for preparing 2-(3-nitrophenyl)-4-(4-hydroxyphenyl)thiazole?

The compound can be synthesized via condensation reactions. A common method involves refluxing substituted benzaldehyde derivatives with thiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For example, analogous thiazoles are prepared by reacting aminotriazole derivatives with benzaldehyde under reflux for 4–6 hours, followed by solvent evaporation and purification . Yield optimization (73–88%) is achieved by controlling stoichiometry and reaction time .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on multimodal analytical techniques:

- 1H/13C-NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxyl groups at δ 5.1–5.5 ppm) .

- HRMS : Validates molecular weight (e.g., expected [M+H]+ at m/z 299.32 for C15H10N2O3S) .

- IR spectroscopy : Identifies functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, nitro group at 1520 cm⁻¹) .

- TLC : Assesses purity using silica gel plates and UV visualization .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, dimethylformamide (DMF), or ethanol/water mixtures are commonly used. For example, thiazole derivatives with polar substituents (e.g., -OH, -NO2) are recrystallized from hot ethanol (70–80°C) to achieve >95% purity .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Solubility is tested in DMSO (primary stock) followed by dilution in PBS or cell culture media. For nitro-substituted thiazoles, typical solubility ranges are 10–20 mM in DMSO and <1 mM in aqueous buffers .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in cancer models?

Thiazoles with nitro and hydroxyl substituents exhibit dual mechanisms:

- Akt inhibition : The nitro group enhances electron-withdrawing effects, stabilizing interactions with Akt’s ATP-binding pocket (IC50 values: 0.5–2.0 µM) .

- RNase H inhibition : The 3-nitrophenyl moiety disrupts HIV-1 reverse transcriptase activity (selectivity index >10 vs. host polymerases) . Structure-activity studies show that 3-nitro positioning maximizes steric and electronic complementarity with target enzymes .

Q. How do computational methods (e.g., DFT) guide the design of derivatives?

- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments). For example, the nitro group’s electron-deficient nature is quantified via Mulliken charges, correlating with biological activity .

- Molecular docking : Simulates binding modes to Akt or RT, identifying critical residues (e.g., Lys268 in Akt) for hydrogen bonding with the hydroxyl group .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or substituent positioning. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and controls .

- Isosteric replacements : Compare 3-nitro vs. 4-nitro isomers to isolate electronic effects .

- Meta-analysis : Cross-reference IC50 values with structural analogs (e.g., 4-(4-biphenyl)thiazole derivatives show reduced potency vs. 3-nitrophenyl) .

Q. What strategies improve metabolic stability without compromising activity?

- Prodrug design : Acetylate the hydroxyl group to enhance bioavailability, with enzymatic cleavage restoring activity in target tissues .

- Halogenation : Introduce fluorine at the phenyl ring’s para position to block CYP450-mediated oxidation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。